![molecular formula C12H20N2O2S B7591332 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one](/img/structure/B7591332.png)
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first discovered by researchers at the University of Michigan in 2010 and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Wirkmechanismus
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one works by binding to the BMI-1 protein and blocking its activity. BMI-1 is a key regulator of stem cell self-renewal and is overexpressed in many types of cancer cells. By inhibiting BMI-1 activity, 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one is able to induce apoptosis in cancer cells and to inhibit tumor growth.
Biochemical and Physiological Effects:
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BMI-1 activity, this compound has been shown to induce cell cycle arrest and to inhibit cell migration and invasion. 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has also been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one as a research tool is its specificity for BMI-1. This compound has been shown to have minimal off-target effects and to specifically target BMI-1 activity. However, one limitation of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one is its relatively low potency, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective inhibitors of BMI-1 activity. Another area of interest is the investigation of the use of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one and to investigate its potential use in the treatment of inflammatory diseases.
Synthesemethoden
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-pentanedione with thiourea to form 2,4-pentanedione dithiocarbamate. This compound is then reacted with morpholine to form 2-morpholino-4,6-pentanedione dithiocarbamate. The final step involves the reaction of this compound with isopropyl chloroformate to form 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that this compound is able to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting BMI-1 activity, 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
5-(2-propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8(2)10-7-14(5-6-17-10)12(16)9-3-4-11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJOKNLXWNERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.